molecular formula C6H7ClN2S B2859319 2-Chloro-5-methyl-4-(methylthio)pyrimidine CAS No. 213334-25-9

2-Chloro-5-methyl-4-(methylthio)pyrimidine

Cat. No.: B2859319
CAS No.: 213334-25-9
M. Wt: 174.65
InChI Key: DYYRBQZEBNOILZ-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-(methylthio)pyrimidine is an organic compound with the molecular formula C6H7ClN2S. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 5-position, and a methylthio group at the 4-position. This compound is used as an intermediate in various chemical syntheses and has applications in medicinal chemistry and other scientific research fields .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-5-methyl-4-(methylthio)pyrimidine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how such factors affect this compound is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-methyl-4-(methylthio)pyrimidine involves the reaction of 2,4-dichloropyrimidine with methylthiolate in the presence of a base. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at a controlled temperature . Another method involves the use of 2-chloro-4-methylpyrimidine as a starting material, which is then reacted with methylthiolate under similar conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methyl-4-(methylthio)pyrimidine is unique due to the presence of both a chlorine atom and a methylthio group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-chloro-5-methyl-4-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c1-4-3-8-6(7)9-5(4)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYRBQZEBNOILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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